N(2),3-Ethenodeoxyguanosine 5'-phosphate

DNA adduct stability glycosidic bond lability nucleotide synthesis

N(2),3-Ethenodeoxyguanosine 5′-phosphate (εdGMP, edGuo-P) is an exocyclic DNA adduct formed by the reaction of 2′-deoxyguanosine with vinyl chloride metabolites or lipid peroxidation products. As the 5′-monophosphate form of the most abundant etheno lesion, N2,3-ethenoguanine (N2,3-εG), it serves as a critical structural and analytical standard in genetic toxicology and cancer research, where its distinct spectral properties and biological reactivity differentiate it from other etheno adducts.

Molecular Formula C12H14N5O7P
Molecular Weight 371.24 g/mol
CAS No. 121055-52-5
Cat. No. B038045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(2),3-Ethenodeoxyguanosine 5'-phosphate
CAS121055-52-5
SynonymsedGuo-P
N(2),3-ethenodeoxyguanosine 5'-phosphate
Molecular FormulaC12H14N5O7P
Molecular Weight371.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O
InChIInChI=1S/C12H14N5O7P/c18-6-3-8(24-7(6)4-23-25(20,21)22)17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18H,3-4H2,(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1
InChIKeyMLEPRVZQWBELSK-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(2),3-Ethenodeoxyguanosine 5′-phosphate (CAS 121055-52-5): A Defined Nucleotide Adduct Standard for Genotoxicity Research


N(2),3-Ethenodeoxyguanosine 5′-phosphate (εdGMP, edGuo-P) is an exocyclic DNA adduct formed by the reaction of 2′-deoxyguanosine with vinyl chloride metabolites or lipid peroxidation products [1]. As the 5′-monophosphate form of the most abundant etheno lesion, N2,3-ethenoguanine (N2,3-εG), it serves as a critical structural and analytical standard in genetic toxicology and cancer research, where its distinct spectral properties and biological reactivity differentiate it from other etheno adducts [2].

Why Selection of N(2),3-Ethenodeoxyguanosine 5′-phosphate Over 1,N2-Etheno-dG Is Critical for Trace DNA Adduct Detection and Mutational Studies


Regioisomeric etheno adducts are not functionally interchangeable due to profound differences in glycosidic bond stability and biological processing. The target compound, N(2),3-ethenodeoxyguanosine 5′-phosphate, has a half-life roughly 1000-fold shorter than its isomer, 1,N2-ethenodeoxyguanosine, a property that has historically interfered with its isolation but directly impacts its mutagenic persistence and the experimental conditions under which it can be used [1]. Furthermore, these isomers produce completely distinct mutational spectra and are differentially processed by DNA repair enzymes, meaning that substituting one for another in a genotoxicity assay or analytical standard would yield fundamentally different—and scientifically misleading—results [2].

Quantitative Differentiation Evidence for N(2),3-Ethenodeoxyguanosine 5′-phosphate


Enhanced Glycosyl Bond Stability Enabled by 5′-Phosphorylation

The presence of the 5′-phosphate group significantly stabilizes the otherwise labile glycosyl bond of the N2,3-etheno adduct. A systematic pH-dependent stability study showed that at 37°C and pH 6, the half-life (t1/2) of the N2,3-ethenodeoxyguanosine nucleoside is approximately 3.5 hours, while the 5′-phosphate and 5′-triphosphate forms exhibit a t1/2 of 7–10 hours—roughly double the stability [1]. By contrast, the isomeric 1,N2-ethenodeoxyguanosine has a reported glycosyl bond stability approximately 1000-fold greater than the N2,3 isomer, though in the context of a complete nucleotide, the phosphate group partially mitigates this inherent instability [2].

DNA adduct stability glycosidic bond lability nucleotide synthesis

Unique Mutational Signature: Predominant G→A Transitions

A large-scale in vivo next-generation sequencing study directly compared the mutational consequences of N2,3-εG and its isomer 1,N2-εG. In bacterial cells, N2,3-εG potently and specifically induced G→A transition mutations, which are the same mutations previously observed in vinyl chloride-associated human hepatic angiosarcomas [1]. By contrast, 1,N2-εG induced a broad spectrum of mutation types, including various base substitutions and frameshifts [1]. Earlier kinetic studies using the corresponding triphosphate form found that the frequency of mutagenic εG·T pair formation was 2- to 4-fold higher than that of the analogous canonical G·T wobble pair [2].

mutagenesis DNA replication carcinogen adducts

Exclusive Resistance to AlkB-Mediated DNA Repair

The NGS-based in vivo study directly demonstrated that among the etheno DNA adducts, including 1,N2-ethenoguanine, 1,N6-ethenoadenine, and 3,N4-ethenocytosine, the N2,3-ethenoguanine lesion is uniquely resistant to repair by the evolutionarily conserved AlkB family of dioxygenases [1]. Neither bacterial AlkB nor its human homologs ALKBH2 and ALKBH3 could repair this adduct, a finding that partially explains its observed persistence in cellular DNA [1]. The combined absence of repair and its potent mutagenic potential establish this lesion as a high-priority target for adductomics research, further necessitating the use of its authentic 5′-phosphate standard for accurate quantitation [1].

DNA repair AlkB dioxygenase lesion persistence

High-Sensitivity Immunoaffinity Detection Versus 1,N2-Etheno-dG

Monoclonal antibodies specific for each isomer were developed and characterized, revealing a dramatic difference in immunoaffinity sensitivity. In a competitive ELISA format, the monoclonal antibody specific for N2,3-εdGuo (ETH1) achieved 50% inhibition of binding (IC50) with only 18 femtomoles of the analyte [1]. In contrast, the antibody specific for the 1,N2-isomer (ETH2) required 11 picomoles to achieve the same 50% inhibition [1]. This represents an approximately 600-fold higher sensitivity for the N2,3-etheno adduct detection. These antibodies enabled the development of highly specific immunoassays capable of detecting as little as 48 fmol of N2,3-εdGuo in only 25 μg of single-stranded DNA [1].

immunoassay biomarker quantitation adductomics

Differential Formation and Detectability in CAA-Exposed Cellular DNA

When G12 cells were exposed to the vinyl chloride metabolite chloroacetaldehyde, the N2,3-ethenoguanine adduct was readily detected at significant levels using the specific immunoassay, alongside 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine. However, the 1,N2-ethenoguanine isomer was not detected at all in the same treated cellular DNA samples [1]. This is consistent with its formation being disfavored in double-stranded DNA [2]. Consequently, for authentic cellular models of vinyl chloride exposure, the N2,3-etheno adduct constitutes a genuine analytical target while the 1,N2-isomer is a poor biomarker for this specific, and clinically relevant, exposure route.

cellular DNA damage adduct quantitation vinyl chloride

Validated Research Applications for N(2),3-Ethenodeoxyguanosine 5′-phosphate


Absolute Quantification of Endogenous and Exogenous DNA Damage by LC-MS/MS

Its precisely defined molecular structure and stoichiometry make N(2),3-ethenodeoxyguanosine 5′-phosphate the essential calibrator for stable isotope dilution mass spectrometry methods. Laboratories use it to establish standard curves for quantifying N2,3-εG in genomic DNA from human tissues, animal models, or cell cultures exposed to vinyl chloride or undergoing oxidative stress, as its unique AlkB-resistant nature [1] makes its levels a highly relevant persistent endpoint.

High-Sensitivity Immunohistochemical and ELISA-Based Adduct Detection

Given the validated 600-fold greater immunosensitivity for N2,3-εdGuo compared to its isomer [1], this compound is the required antigen standard for competitive ELISA assays and the generation of reliable calibration curves. This enables the specific and ultra-sensitive detection of this lesion in limited-quantity clinical biopsy samples for molecular epidemiology studies, where the 1,N2-isomer is not a suitable substitute.

In Vitro Replication and Mutagenesis Studies Using Defined Oligonucleotides

The intermediate stability of the 5′-phosphate form (t1/2 7–10 h at pH 6, 37°C) [1], which is greater than the free nucleoside but requires controlled handling to prevent depurination, makes it the mandated precursor for synthesizing N2,3-εdGTP. This triphosphate is then site-specifically incorporated into oligonucleotide templates by DNA polymerases to study the lesion's unique G→A transition mutational signature [2] and its bypass by human Y-family polymerases [3], experiments that cannot be performed with the more stable but biologically distinct 1,N2-isomer.

DNA Repair Enzyme Activity and Inhibitor Screening Assays

Because the N2,3-εG lesion is the exclusive etheno adduct resistant to AlkB repair [1], the monophosphate standard is used to generate defined DNA substrates for in vitro repair assays. These assays measure the activity of other repair pathways (such as base excision repair or nucleotide excision repair) against a lesion proven to persist in cells, or to screen for novel small-molecule inhibitors that might modulate the repair of such genotoxic damage.

Quote Request

Request a Quote for N(2),3-Ethenodeoxyguanosine 5'-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.